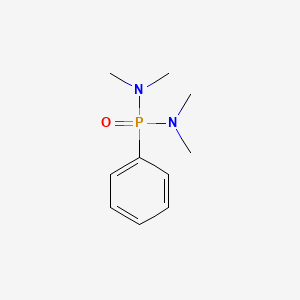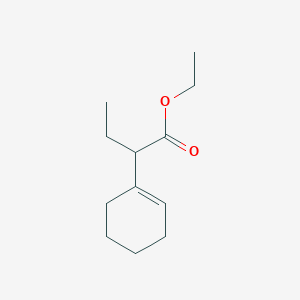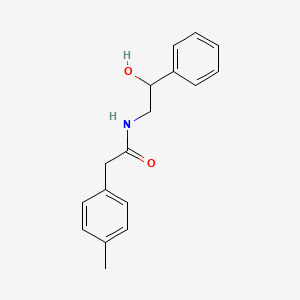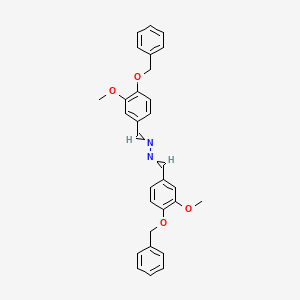
N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide is an organophosphorus compound with the molecular formula C10H17N2OP. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a phosphonic diamide group attached to a phenyl ring, making it a versatile ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide can be synthesized through the reaction of N,N,N’,N’-tetramethylphosphoramide with phenylmagnesium bromide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramide . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure product quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl compounds .
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide involves its interaction with metal ions to form coordination complexes. These complexes exhibit unique electronic and structural properties, which are exploited in various applications. The compound acts as a ligand, donating electron pairs to metal centers, thereby stabilizing the metal in different oxidation states .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide: Similar in structure but with an indole group instead of a phenyl group.
N,N,N’,N’-Tetramethyl-P-naphtalen-2-ylphosphonic diamide: Contains a naphthalene group, offering different electronic properties.
Uniqueness
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide is unique due to its phenyl group, which provides distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly useful in forming stable complexes with transition metals, enhancing its applications in catalysis and material science .
Propiedades
Número CAS |
3732-83-0 |
|---|---|
Fórmula molecular |
C10H17N2OP |
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
N-[dimethylamino(phenyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17N2OP/c1-11(2)14(13,12(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clave InChI |
GCQWVBWWADBEDX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(C1=CC=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968525.png)
![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)
![Diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968534.png)

![ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968538.png)
![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)






